molecular formula C7H10O4 B8379340 2-Methylene-4-methylglutaric acid CAS No. 3290-56-0

2-Methylene-4-methylglutaric acid

Cat. No.: B8379340
CAS No.: 3290-56-0
M. Wt: 158.15 g/mol
InChI Key: CTAVNGXKBDENRF-UHFFFAOYSA-N
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Description

2-Methylene-4-methylglutaric acid (C₇H₁₀O₄) is a substituted dicarboxylic acid featuring a glutaric acid backbone with a methylene (-CH₂-) group at position 2 and a methyl (-CH₃) group at position 3. This structural configuration imparts unique chemical properties, such as altered acidity and reactivity compared to unsubstituted glutaric acid.

Properties

CAS No.

3290-56-0

Molecular Formula

C7H10O4

Molecular Weight

158.15 g/mol

IUPAC Name

2-methyl-4-methylidenepentanedioic acid

InChI

InChI=1S/C7H10O4/c1-4(6(8)9)3-5(2)7(10)11/h5H,1,3H2,2H3,(H,8,9)(H,10,11)

InChI Key

CTAVNGXKBDENRF-UHFFFAOYSA-N

Canonical SMILES

CC(CC(=C)C(=O)O)C(=O)O

Origin of Product

United States

Scientific Research Applications

Biochemical Research Applications

Metabolic Studies
The compound plays a role in metabolic pathways, particularly in studies related to organic acidurias. It has been implicated in conditions such as methylmalonic acidemia, where elevated levels of related metabolites can indicate metabolic dysfunctions. Research has shown that monitoring levels of 2-methylene-4-methylglutaric acid can provide insights into the biochemical status of patients with such disorders .

Enzyme Interaction Studies
Researchers utilize this compound to investigate enzyme interactions and metabolic pathways. This compound can serve as a substrate or inhibitor in enzymatic reactions, helping scientists elucidate the mechanisms behind various metabolic processes .

Pharmaceutical Development

Drug Formulation
The structural properties of this compound make it a candidate for pharmaceutical development. Its potential as an intermediate in the synthesis of bioactive compounds is being explored, particularly for drugs targeting metabolic disorders. The ability to modify its structure further enhances its applicability in drug design .

Therapeutic Uses
Research indicates that derivatives of this compound may exhibit therapeutic properties against certain diseases, including neurological disorders linked to metabolic imbalances. Ongoing studies aim to establish its efficacy and safety profile for potential clinical applications .

Case Studies and Research Findings

  • Methylmalonic Acidemia Case Study
    A notable case involved a patient diagnosed with late-onset methylmalonic acidemia, where elevated levels of methylmalonic acid and related metabolites were observed. Treatment regimens included supplementation with vitamin B12 and carnitine, leading to significant improvements in biochemical markers. This case highlighted the importance of monitoring metabolites like this compound in managing such conditions .
  • Metabolomics Research
    In metabolomics studies investigating the effects of various drugs on metabolic pathways, this compound was identified as a key metabolite affected by treatments involving carfilzomib. This underscores its relevance in understanding drug-induced metabolic changes and potential side effects .

Data Tables

Application Area Description Examples/Case Studies
Biochemical ResearchInvestigating enzyme interactions and metabolic pathwaysStudies on methylmalonic acidemia
Pharmaceutical DevelopmentPotential drug formulation and synthesis of bioactive compoundsResearch on derivatives for neurological disorders
MetabolomicsMonitoring metabolic changes in response to treatmentsEffects of carfilzomib on metabolite profiles

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following comparison is based on compounds within the provided evidence, which share functional groups or substitution patterns analogous to 2-methylene-4-methylglutaric acid.

Structural and Functional Group Comparisons

Compound Name Functional Groups Substituents CAS No. Key Properties (Inferred)
This compound Dicarboxylic acid, alkene -CH₂- (C2), -CH₃ (C4) N/A Higher acidity due to electron-withdrawing groups; potential isomerization reactivity
2-Methylbutyric acid Monocarboxylic acid -CH₃ (C2) 116-53-0 Lower molecular weight (102.13 g/mol); used as an intermediate in controlled conditions
2-Chloro-6-methylpyrimidine-4-carboxylic acid Carboxylic acid, chloro, pyrimidine -Cl (C2), -CH₃ (C6), pyrimidine ring 89581-58-8 Enhanced electrophilicity due to chlorine; likely higher toxicity
Glutaric acid monomethyl ester Dicarboxylic acid ester -COOCH₃ (ester) N/A (M35355) Reduced acidity compared to free acid; increased volatility

Acidity and Reactivity

  • This compound : The methylene group likely reduces electron density at the α-carbon, increasing acidity of the carboxylic groups. The methyl group at C4 may sterically hinder reactions at the β-position.
  • 2-Methylbutyric acid: A branched monocarboxylic acid with a pKa ~4.8 (typical for short-chain acids). The methyl group increases steric hindrance, slowing esterification or nucleophilic attacks .
  • Chloro-substituted analogs : The electron-withdrawing chlorine atom in 2-chloro-6-methylpyrimidine-4-carboxylic acid enhances acidity (pKa ~2-3) and reactivity in substitution reactions .

Preparation Methods

Mechanistic Insights

  • Catalyst : Sulfuric acid or p-toluenesulfonic acid (PTSA) promotes protonation of the hydroxyl group, facilitating β-elimination.

  • Solvent : Toluene or xylene enables azeotropic removal of water, shifting equilibrium toward product formation.

  • Temperature : Reactions typically require heating to 110–130°C for 8–12 hours.

This method is less commonly employed due to challenges in controlling regioselectivity and side reactions such as over-dehydration.

Heterogeneous Catalysis for Scalable Production

Emerging approaches leverage solid catalysts to improve recyclability and reduce waste. A notable example involves KF/Al₂O₃-mediated condensation, adapted from methods used for structurally related glutaric acid derivatives.

Critical Evaluation of Reaction Mechanisms

Base-Catalyzed Pathway

Piperidine deprotonates ethyl acetoacetate, generating an enolate that attacks ethyl acrylate’s β-carbon. Cyclization forms a six-membered lactone intermediate, which undergoes acid-catalyzed ring-opening and decarboxylation.

Acid-Mediated Dehydration

Protonation of the hydroxyl group in 4-methyl-2-hydroxyglutaric acid creates a leaving group (H₂O), followed by elimination to form the α,β-unsaturated diacid .

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